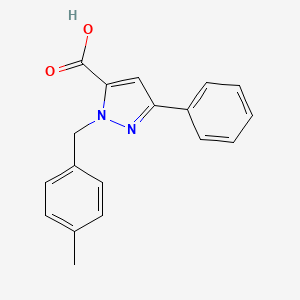

1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based organic compound characterized by a 4-methylbenzyl group at position 1, a phenyl substituent at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and biological relevance, including antitumor, antibacterial, and anti-inflammatory activities .

Properties

IUPAC Name |

2-[(4-methylphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-7-9-14(10-8-13)12-20-17(18(21)22)11-16(19-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJAKOCWVLJPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated under reflux to facilitate the cyclization process, leading to the formation of the pyrazole ring.

For industrial production, the synthesis may involve more scalable and cost-effective methods, such as continuous flow processes or the use of catalytic systems to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides:

Reaction with methanol (esterification):

-

Conditions: Thionyl chloride (SOCl₂) in dichloroethane, followed by methanol at reflux .

-

Product: Methyl-1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate.

Amide synthesis with amines:

-

Example: Reaction with 2,3-diaminopyridine forms 1H-pyrazole-3-carboxamide derivatives under reflux in benzene .

-

Mechanism: Acid chloride intermediates react with primary amines via nucleophilic attack (Figure 2) .

Heterocycle Formation

The pyrazole ring participates in cyclization reactions:

Imidazo[4,5-b]pyridine synthesis:

-

Conditions: Reaction of the acid chloride with 2,3-diaminopyridine in benzene without base catalysis .

-

Product: 3H-imidazo[4,5-b]pyridine derivatives via intramolecular cyclization.

Oxazole/thiazole derivatives:

-

Method: Condensation with (chloromethyl)oxazole/thiazole precursors in xylene .

-

Application: Insecticidal agents (e.g., compound 7h showed 85.7% mortality against Aphis fabae) .

Table 1: Key Reactions and Outcomes

Mechanistic Insights

-

Esterification: Initial conversion to acid chloride (SOCl₂) enhances electrophilicity, enabling methanol attack .

-

Cyclization: Theoretical studies (AM1 method) indicate bond reorganization between pyrazole C6 and diaminopyridine N9 during imidazo-pyridine formation .

-

Regioselectivity: Solvent/base choice dictates product distribution (e.g., carboxamide vs. heterocycle) .

Synthetic Challenges

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action

The compound's mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This action is critical in developing targeted cancer therapies.

Case Study: Breast Cancer

In a controlled study, this pyrazole derivative was tested against breast cancer cell lines. Results showed a significant reduction in cell viability compared to untreated controls, suggesting its potential as a therapeutic agent for breast cancer treatment .

Agricultural Applications

Herbicidal Properties

The compound has been evaluated for its herbicidal activity against various weed species. Its effectiveness stems from its ability to inhibit key enzymes involved in plant growth.

Case Study: Crop Protection

Field trials have shown that formulations containing 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid significantly reduced weed populations in corn and soybean crops while demonstrating low toxicity to these crops. This selectivity makes it an attractive candidate for integrated pest management strategies .

Toxicological assessments have indicated that while the compound exhibits biological activity, it also necessitates careful evaluation regarding its environmental impact and safety profile for human use. Long-term studies are required to ascertain its safety in both medicinal and agricultural contexts .

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-5-carboxylic Acid Derivatives

Physicochemical Properties

- Crystallinity and Solubility : The tert-butyl analog () forms robust hydrogen-bonded dimers via its carboxylate group (inclined at 8.51° relative to the pyrazole ring), enhancing crystallinity . In contrast, the target compound’s methyl group may reduce steric hindrance, improving aqueous solubility.

- Acidity and Lipophilicity : Substituents like trifluoromethyl () increase acidity (pKa ~3.9 in ), while methoxy groups () enhance lipophilicity (logP ~2.1 predicted). The target compound’s methyl group likely balances moderate solubility and membrane permeability .

Biological Activity

1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential insecticidal properties.

- Molecular Formula : C18H16N2O2

- Molecular Weight : 292.33 g/mol

- CAS Number : 8146746 .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, exhibit significant anti-inflammatory effects. A study highlighted that several pyrazole derivatives demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

| Compound | COX-2 Inhibition (IC50 µM) | Selectivity Index |

|---|---|---|

| 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | 0.01 | High |

| Reference Drug (Diclofenac) | 54.65 | - |

The compound's selectivity for COX-2 over COX-1 suggests a favorable profile for reducing inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs .

2. Analgesic Activity

In vivo studies have shown that this pyrazole derivative exhibits analgesic properties comparable to established analgesics such as celecoxib and indomethacin. The efficacy was assessed using models of acute pain, where the compound significantly reduced pain responses.

3. Insecticidal Activity

A recent study evaluated the insecticidal properties of various pyrazole derivatives against Aphis fabae. The results indicated that certain derivatives, including those structurally related to 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, showed promising insecticidal activity.

| Compound | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| Compound A | 12.5 | 85.7 |

| Compound B | 500 | 75.0 |

These results suggest potential applications in agricultural pest control .

Case Study 1: Anti-inflammatory Efficacy

A series of experiments conducted on rat models demonstrated that the compound significantly reduced carrageenan-induced paw edema, a standard model for assessing anti-inflammatory activity. Histopathological analysis indicated minimal tissue damage, affirming its safety profile .

Case Study 2: Insecticidal Testing

In a controlled environment, various concentrations of the compound were tested against Aphis fabae. The results were promising, with certain derivatives achieving over 80% mortality at low concentrations, suggesting a viable alternative to conventional insecticides .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves a multi-step process, including condensation of precursors (e.g., substituted pyrazole esters), followed by cross-coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids can introduce aromatic groups at specific positions . Optimization includes using degassed solvents (e.g., DMF/water mixtures), precise stoichiometry of Pd(PPh₃)₄ catalyst, and purification via column chromatography to isolate intermediates. Reaction temperature (80–100°C) and time (12–24 hours) are critical for yield improvement .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and regioselectivity. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis (e.g., 144–145°C for related analogs) confirms purity . X-ray crystallography (where applicable) resolves stereochemical ambiguities .

Q. How can side reactions during synthesis, such as undesired aryl group substitutions, be minimized?

- Answer : Protecting groups (e.g., ethyl esters for carboxylic acids) prevent premature reactivity. Controlled addition of catalysts (e.g., K₃PO₄ in Pd-mediated couplings) reduces side reactions. Monitoring reaction progress via TLC ensures timely termination before byproduct formation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in synthetic yields when modifying substituents on the pyrazole core?

- Answer : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) and computational modeling (DFT calculations) can predict steric/electronic effects on reaction pathways. For instance, bulky 4-methylbenzyl groups may hinder coupling efficiency, necessitating higher catalyst loadings or alternative ligands . Comparative studies using HPLC-MS to quantify intermediates can identify yield-limiting steps .

Q. How can Suzuki-Miyaura cross-coupling be leveraged to diversify the pyrazole core for structure-activity relationship (SAR) studies?

- Answer : Introducing aryl boronic acids at the 3- or 5-positions of the pyrazole enables access to analogs with varied bioactivity. For example, coupling with 4-fluorophenyl boronic acid enhances metabolic stability. Screening under inert atmospheres (Ar/N₂) with Pd(OAc)₂/XPhos systems improves reproducibility for electron-deficient substrates .

Q. What methodologies are suitable for evaluating the physicochemical properties of this compound in bioactivity assays?

- Answer : LogP measurements (via shake-flask or HPLC) assess lipophilicity, critical for membrane permeability. Solubility profiling in PBS (pH 7.4) and DMSO identifies formulation challenges. Thermal stability (TGA/DSC) ensures compatibility with high-throughput screening. Salt formation (e.g., sodium or potassium salts) can enhance aqueous solubility for in vitro studies .

Q. How can molecular docking guide the design of analogs targeting enzymes like carbonic anhydrase or cyclooxygenase?

- Answer : Docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., PDB IDs for carbonic anhydrase) identify key interactions (e.g., hydrogen bonding with -COOH groups). Modifications at the 1-(4-methylbenzyl) position can optimize binding affinity, while trifluoromethyl groups (as in related compounds) enhance selectivity .

Methodological Notes

- Synthetic Protocols : Always validate reaction scalability by testing small batches (1–5 mmol) before gram-scale synthesis.

- Data Reproducibility : Archive NMR raw data (FID files) and chromatograms for peer review.

- Safety : Handle brominated intermediates (e.g., ethyl 1-(2-bromoethyl)-pyrazole carboxylates) with appropriate PPE due to alkylating agent risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.